molecular formula C13H19NO2 B13479197 Methyl (s)-3-amino-3-mesitylpropanoate

Methyl (s)-3-amino-3-mesitylpropanoate

Cat. No.: B13479197
M. Wt: 221.29 g/mol
InChI Key: CWXWCWYPQMHAHS-NSHDSACASA-N
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Description

Methyl (s)-3-amino-3-mesitylpropanoate: is an organic compound that belongs to the class of amino esters. It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH3) attached to a propanoate backbone. The mesityl group, which is a derivative of mesitylene, provides steric hindrance and influences the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl (s)-3-amino-3-mesitylpropanoate typically begins with mesitylene, which undergoes a series of reactions to introduce the amino and ester functionalities.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (s)-3-amino-3-mesitylpropanoate can undergo oxidation reactions, especially at the amino group, forming corresponding oxides or imines.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxides or imines.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Methyl (s)-3-amino-3-mesitylpropanoate is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding.

Industry:

    Material Science: this compound is used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-mesitylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The mesityl group provides steric hindrance, influencing the binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrolysis reactions, releasing the active compound.

Comparison with Similar Compounds

    Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.

    Ethyl (s)-3-amino-3-mesitylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness:

    Steric Hindrance: The mesityl group provides greater steric hindrance compared to a phenyl group, influencing the compound’s reactivity and interactions.

    Reactivity: The presence of both amino and ester groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,4,6-trimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-8-5-9(2)13(10(3)6-8)11(14)7-12(15)16-4/h5-6,11H,7,14H2,1-4H3/t11-/m0/s1

InChI Key

CWXWCWYPQMHAHS-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](CC(=O)OC)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CC(=O)OC)N)C

Origin of Product

United States

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